molecular formula C16H15F3N2O4 B2912571 N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1226428-40-5

N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2912571
CAS No.: 1226428-40-5
M. Wt: 356.301
InChI Key: HIOQONYBEBBBSY-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic ethanediamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a furan-2-yl heterocycle, a moiety often associated with flavor compounds and found in essential oils . The structure is further characterized by a 4-(trifluoromethoxy)phenyl group, a common motif in drug discovery that enhances lipophilicity and metabolic stability . The ethanediamide (oxalamide) linker is a versatile scaffold known to facilitate hydrogen bonding and molecular recognition in protein-ligand interactions. Compounds with similar structural features are frequently investigated as building blocks for the synthesis of more complex molecules or as potential enzyme inhibitors . Researchers can utilize this compound in the development of novel bioactive agents, particularly in high-throughput screening campaigns and structure-activity relationship (SAR) studies. Its structural profile suggests potential for interaction with serine hydrolases or other enzyme families, making it a candidate for probing new anti-inflammatory and analgesic pathways . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-[1-(furan-2-yl)propan-2-yl]-N-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c1-10(9-13-3-2-8-24-13)20-14(22)15(23)21-11-4-6-12(7-5-11)25-16(17,18)19/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOQONYBEBBBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the following steps:

    Formation of the furan-2-ylpropan-2-ylamine: This can be achieved by reacting furan-2-carboxaldehyde with isopropylamine under reductive amination conditions.

    Synthesis of the trifluoromethoxyphenyl oxalyl chloride: This involves the reaction of 4-(trifluoromethoxy)aniline with oxalyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the furan-2-ylpropan-2-ylamine with the trifluoromethoxyphenyl oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted trifluoromethoxyphenyl derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.

    Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The furan ring and trifluoromethoxyphenyl group can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The oxalamide moiety can act as a hydrogen bond donor or acceptor, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized based on core scaffold and substituent variations:

Compound Name / ID Core Structure N-Terminal Substituent N'-Terminal Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Ethanediamide 1-(furan-2-yl)propan-2-yl 4-(trifluoromethoxy)phenyl C₁₇H₁₇F₃N₂O₄* 370.33* Furan heterocycle; trifluoromethoxy group enhances lipophilicity.
Ethanediamide 2-(furan-2-yl)ethyl with piperazine-fluorophenyl 4-methoxyphenylmethyl C₂₆H₂₉FN₄O₄ 480.5 Piperazine moiety; fluorophenyl and methoxy groups modulate electronic properties.
Ethanediamide Benzodioxol-ethyl-piperazine Tetrahydrofuranmethyl C₂₇H₂₉FN₄O₅ 524.5 Benzodioxol (rigid bicyclic structure); tetrahydrofuran improves solubility.
Thiourea 4-(trifluoromethoxy)phenyl C₈H₇F₃N₂OS 236.2 Thiourea linker; trifluoromethoxy group for metabolic stability.
W-15 () Sulfonamide 2-phenylethyl-piperidinylidene 4-chlorophenyl C₁₉H₂₀ClN₃O₂S 413.9 Sulfonamide core; chlorophenyl as a strong electron-withdrawing group.

*Calculated based on structural formula.

Key Comparisons:

Core Scaffold: The target compound’s ethanediamide linker distinguishes it from sulfonamides (e.g., W-15) and thioureas (). Piperazine-containing analogs () introduce nitrogen-rich motifs, which may improve solubility but increase molecular weight .

Substituent Effects: Furan vs. Trifluoromethoxy (–OCF₃) vs. Methoxy (–OCH₃): The trifluoromethoxy group in the target compound increases lipophilicity (logP ~2.5*) and metabolic stability compared to methoxy groups, as seen in thiourea derivatives () .

Electronic Properties :

  • The 4-(trifluoromethoxy)phenyl group’s strong electron-withdrawing nature contrasts with the electron-donating 4-methoxyphenyl in . This difference may influence binding affinity in receptor-ligand interactions .

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C15H16F3N2O2
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 1396749-76-0

Structure

The compound features a furan ring and a trifluoromethoxy-substituted phenyl group, which are crucial for its biological activity. The structural characteristics can influence the compound's interaction with biological targets.

  • Enzyme Inhibition :
    • Studies have shown that derivatives of furan compounds exhibit significant inhibition of mushroom tyrosinase, an enzyme involved in melanin production. For instance, certain furan derivatives demonstrated IC50 values as low as 0.0433 µM, indicating potent inhibitory effects compared to standard inhibitors like kojic acid (IC50 = 19.97 µM) .
  • Antioxidant Activity :
    • Furan-containing compounds are known for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and could be beneficial in treating oxidative stress-related diseases.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Skin Pigmentation Disorders :
    • In vitro studies have indicated that furan derivatives can effectively reduce melanin synthesis in B16F10 melanoma cells by inhibiting tyrosinase activity. This suggests their potential use in treating hyperpigmentation disorders .
  • Neuroprotective Effects :
    • Research on related furan compounds has shown neuroprotective effects against neurodegenerative diseases by reducing neuronal apoptosis and inflammation .

Comparative Analysis of Biological Activities

CompoundIC50 (µM)Mechanism of ActionNotes
Kojic Acid19.97Tyrosinase InhibitionStandard control
Compound 8 (furan derivative)0.0433Tyrosinase InhibitionHighly potent
This compoundTBDTBDRequires further study

Future Research Directions

Further investigation into the pharmacokinetics and bioavailability of this compound is essential for understanding its therapeutic potential. Additionally, exploring its effects in vivo will provide insights into its efficacy and safety profile.

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